2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 6-methylpyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from commercially available starting materials. One common route involves the alkylation of piperazine with 3,5-dimethoxybenzyl chloride and 6-methylpyridin-2-ylmethyl chloride under basic conditions. The resulting intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the piperazine ring or other substituents.
Substitution: Nucleophilic substitution reactions can be carried out on the aromatic rings or the piperazine nitrogen atoms using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-[4-[(3,5-Dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-17-5-4-6-19(23-17)15-25-9-8-24(16-20(25)7-10-26)14-18-11-21(27-2)13-22(12-18)28-3/h4-6,11-13,20,26H,7-10,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPNUFBOOSMPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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